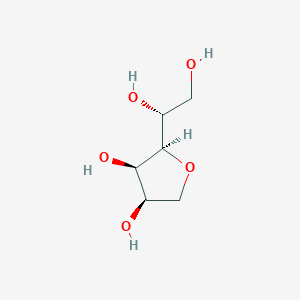
1,4-Anhydro-d-マンニトール
概要
説明
Mannitol, a valuable nutritive sweetener, is commercially produced by hydrogenating a 1:1 D-glucose/D-fructose mixture over nickel, resulting in a low yield of D-mannitol (25-30%). Various production methods, including alternative procedures and the promising combi-process using glucose isomerase and copper-on-silica for D-mannitol preparation from D-glucose or D-glucose/D-fructose syrups, have been explored to improve yield and efficiency (Makkee, Kieboom, & Bekkum, 1985).
Synthesis Analysis
The synthesis of D-mannitol involves hydrogenation processes that have been optimized over the years. Current commercial production methods face challenges in yield, prompting research into alternative synthesis pathways that could offer higher efficiency and yield. Alternative synthesis methods, including enzymatic processes and chemical reactions, are under investigation to improve the production efficiency and environmental sustainability of D-mannitol manufacturing.
Molecular Structure Analysis
Mannitol exhibits polymorphism, meaning it can crystallize into different structural forms. The stable form of mannitol's structure is consistent across most literature, but there is variability in the information regarding its metastable forms. Through X-ray powder diffraction and other analytical techniques, the commonly used nomenclature and structural characteristics of mannitol polymorphs have been summarized, highlighting the crystal growth mechanism and the potential for different polymorphs to impact its physical and chemical properties (Su, Jia, Li, Hao, & Li, 2017).
Chemical Reactions and Properties
Mannitol participates in various chemical reactions due to its polyol structure, making it a versatile compound in both industrial and pharmaceutical applications. Its ability to undergo oxidation and reduction reactions, as well as its role as a free radical scavenger, showcases its chemical reactivity and utility in different contexts. The chemical properties of mannitol, including its reactivity with other substances and its role in redox reactions, are critical for its use in various applications, from food additives to pharmaceutical excipients.
Physical Properties Analysis
The physical properties of mannitol, such as its solubility in water, melting point, and crystalline structure, are important for its application in different industries. Its polymorphic nature affects its solubility and melting point, which in turn influence its behavior in pharmaceutical formulations and food products. Understanding the physical properties of mannitol's different polymorphs is essential for optimizing its use in diverse applications (Yang, Liu, Hu, Nie, Cheng, & Liu, 2022).
科学的研究の応用
医薬品科学における多形制御
マンニトールは一般的な6炭素糖アルコールであり、食品、化学、医薬品、その他の業界で広く使用されています . この糖アルコールには、β、δ、およびαの3つの多形があります . これらの異なる多形は、独自の物理化学的特性を持っているため、d-マンニトールの工業用途に影響を与えます . 製品中のd-マンニトール結晶の多形制御は、重要な研究分野です .
結晶工学
結晶構造、形態、分子配座エネルギー、安定性、溶解度、およびd-マンニトール多形の分析技術など、さまざまなd-マンニトール多形の特性は、非常に興味深いものです . d-マンニトール結晶の調製と、さまざまなd-マンニトール多形形成の要因も研究されています .
食品業界
低カロリー値、吸湿性なし、高い安定性、甘味料としての適合性など、優れた特性を持つため、マンニトールは食品業界で広く使用されています .
化学工業
マンニトールのユニークな特性は、化学工業においても貴重な成分となっています .
アンチエイジング研究
マンニトールは、潜在的なアンチエイジング化合物として特定されています。 寿命を延ばす新しい化合物を特定するためのハイスループットスクリーニング法で、既知のアンチエイジング化合物で検証されています .
老年学研究
作用機序
Target of Action
1,4-Anhydro-d-mannitol, also known as Mannitan, is a biomedically significant compound . It is primarily used in the treatment of various pharmaceuticals and ailments It has been suggested that it may have a role in cellular metabolism .
Mode of Action
It is hypothesized that Mannitan produces an osmotic gradient across the airway epithelium, drawing fluid into the extracellular space and altering the properties of the airway surface mucus layer . This could potentially facilitate easier clearance of mucus and other cellular debris.
Biochemical Pathways
Mannitan may be involved in the mannitol metabolic pathway . In this pathway, mannitol is first transported to the cytoplasm by a mannitol transporter, then oxidized to fructose by mannitol-2-dehydrogenase, and finally converted to fructose-6-phosphate by hexokinase . .
Pharmacokinetics
It is known that mannitol, a related compound, is rapidly elevated in the bloodstream during administration, reaching a maximum concentration at the end of administration, and then exponentially decreases . It is possible that Mannitan may have similar pharmacokinetic properties.
Result of Action
It has been suggested that mannitan has anti-aging or geroprotective potential . In a study using yeast as a model organism, Mannitan was found to extend cellular longevity .
将来の方向性
特性
IUPAC Name |
(2R,3R,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2/t3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYAEWCLZODPBN-KVTDHHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314109 | |
| Record name | 1,4-Anhydro-D-mannitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7726-97-8, 34828-64-3 | |
| Record name | 1,4-Anhydro-D-mannitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7726-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mannitan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034828643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Anhydro-D-mannitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MANNITAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCW2W5CA7N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


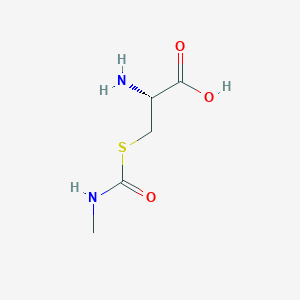
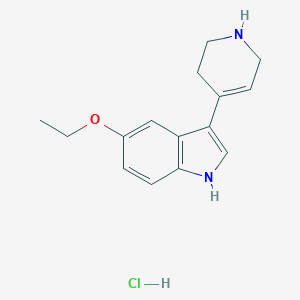
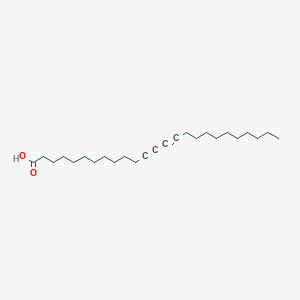

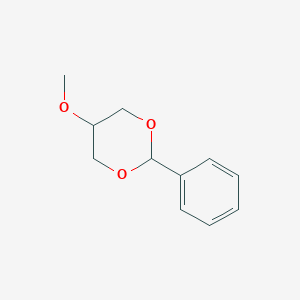


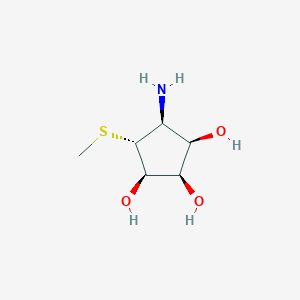



![{1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinyl}(diphenyl)acetonitrile](/img/structure/B27680.png)
